molecular formula C8H9NO B027483 1-(Pyridin-3-yl)propan-2-one CAS No. 6302-03-0

1-(Pyridin-3-yl)propan-2-one

Cat. No. B027483
CAS RN: 6302-03-0
M. Wt: 135.16 g/mol
InChI Key: WPDJRDYNRNXPBX-UHFFFAOYSA-N
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Patent
US04735957

Procedure details

To a solution of 1-(3-pyridyl)-2-propanone (3.4 g) in methylene chloride (30 ml) was dropwise added a solution of sulfuryl chloride (4.0 g) in methylene chloride (5 ml) at 20° C. to 28° C. under stirring and the mixture was stirred at ambient temperature for 30 minutes. The resulting mixture was added to a solution of thiourea (4.2 g) in a mixture of tetrahydrofuran (50 ml) and water (20 ml) and the mixture was adjusted to pH 7.0 to 7.5 with 20% aqueous potassium carbonate. After being stirred at ambient temperature for 2 hours, the mixture was evaporated in vacuo. The residue was dissolved in a mixture water and ethyl acetate, and the mixture was acidified to pH 1.0 with 10% hydrochloric acid. The separated aqueous layer was adjusted to pH 7.5 with 20% aqueous potassium carbonate and extracted with ethyl acetate. The ethyl acetate layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated in vacuo. The residue was washed with a mixture of diethyl ether and ethyl acetate, and recrystallized from tetrahydrofuran to give 2-amino-4-methyl-5-(3-pyridyl)thiazole (1.9 g). mp 190°-191° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8](=O)[CH3:9])[CH:2]=1.S(Cl)(Cl)(=O)=O.[NH2:16][C:17]([NH2:19])=[S:18].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.O1CCCC1.O>[NH2:19][C:17]1[S:18][C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[C:8]([CH3:9])[N:16]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(C)=O
Name
Quantity
4 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After being stirred at ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
WASH
Type
WASH
Details
The residue was washed with a mixture of diethyl ether and ethyl acetate
CUSTOM
Type
CUSTOM
Details
recrystallized from tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.